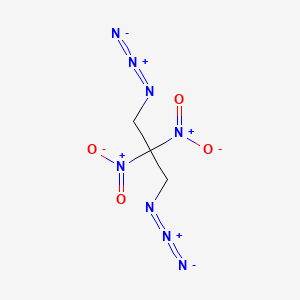
Propane, 1,3-diazido-2,2-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,3-diazido-2,2-dinitro- is a high-energy compound known for its potential applications in various fields, including chemistry and industry. This compound is characterized by the presence of azido and nitro functional groups, which contribute to its energetic properties.
Preparation Methods
The synthesis of Propane, 1,3-diazido-2,2-dinitro- typically involves multiple steps. One common method starts with the nitration of urea, followed by condensation with formaldehyde. The resulting product undergoes acylation (chlorination) and subsequent azidation in a water-acetone medium with sodium azide . This method ensures the formation of the desired compound with high yield and purity.
Chemical Reactions Analysis
Propane, 1,3-diazido-2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Propane, 1,3-diazido-2,2-dinitro- has several scientific research applications:
Chemistry: It is used as a high-energy additive in the synthesis of energetic materials and explosives.
Biology: Its azido groups make it a useful tool in bioconjugation and click chemistry.
Industry: It is used in the production of propellants and pyrotechnics.
Mechanism of Action
The mechanism of action of Propane, 1,3-diazido-2,2-dinitro- involves the decomposition of its azido and nitro groups. Upon decomposition, it releases nitrogen gas, which contributes to its high-energy properties. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions.
Comparison with Similar Compounds
Propane, 1,3-diazido-2,2-dinitro- can be compared with other similar compounds, such as:
1,3-Diazido-2-nitro-2-azapropane: This compound also contains azido and nitro groups and is used in similar applications.
2-Methyl-2-nitro-1,3-diazidopropane: This compound is used as a plasticizer in propellants and gas generators.
The uniqueness of Propane, 1,3-diazido-2,2-dinitro- lies in its specific combination of azido and nitro groups, which contribute to its high-energy properties and make it suitable for various applications.
Properties
CAS No. |
682353-68-0 |
|---|---|
Molecular Formula |
C3H4N8O4 |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
1,3-diazido-2,2-dinitropropane |
InChI |
InChI=1S/C3H4N8O4/c4-8-6-1-3(10(12)13,11(14)15)2-7-9-5/h1-2H2 |
InChI Key |
IXXTYHKWRSJGGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















